
2-Bromo-3-fluoro-4-iodobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-4-iodobenzyl bromide is an organic compound with the molecular formula C7H4Br2FI. It is a halogenated benzyl bromide derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodobenzyl bromide typically involves the halogenation of a benzyl bromide precursor. The process includes the following steps:
Fluorination: The addition of fluorine atoms.
Iodination: The incorporation of iodine atoms.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-fluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-4-iodobenzyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzyl bromide involves its reactivity with nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological assays .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-fluoro-4-chlorobenzyl bromide
- 2-Bromo-3-fluoro-4-methylbenzyl bromide
- 2-Bromo-3-fluoro-4-nitrobenzyl bromide
Uniqueness
2-Bromo-3-fluoro-4-iodobenzyl bromide is unique due to the presence of iodine, which imparts distinct chemical properties such as higher molecular weight and increased reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
1824048-71-6 |
|---|---|
Fórmula molecular |
C7H4Br2FI |
Peso molecular |
393.82 g/mol |
Nombre IUPAC |
2-bromo-1-(bromomethyl)-3-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 |
Clave InChI |
LWDDUXSJZFPYRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CBr)Br)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


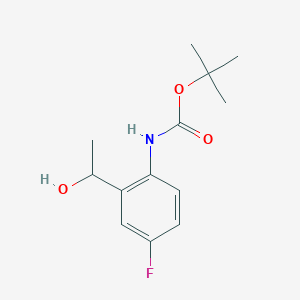
![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
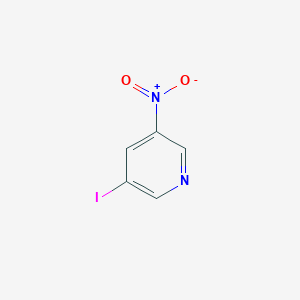
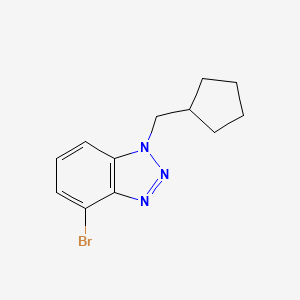


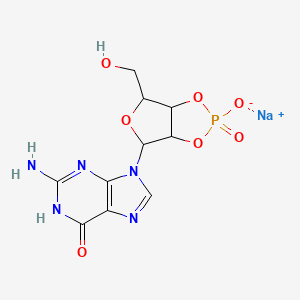


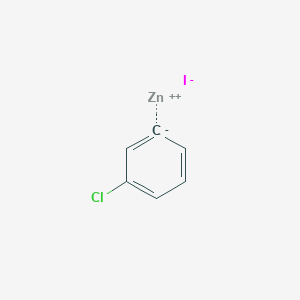



![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)
